molecular formula C8H7ClN2 B8298690 N-Amino-3-chloro-1H-indole

N-Amino-3-chloro-1H-indole

Cat. No. B8298690
M. Wt: 166.61 g/mol
InChI Key: PQAJXVYSNSPYIQ-UHFFFAOYSA-N
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Patent
US06512125B1

Procedure details

To a 12 L round bottom flask equipped with a mechanical stirrer, thermometer and a Gooch tube was added sieve-dried dimethylformamide (2.8 L), 3-chloroindole (240 g, 91.6% pure), milled potassium carbonate (200.4 g), milled potassium hydroxide (574.3 g, 85% pure) and dimethylformamide (900 mL) at −2° to 5° C. The reaction mixture was cooled to about 0° C. and hydroxylamine-O-sulfonic acid (338.2 g, 97% pure) was added portionwise via the Gooch tube over a period of about 4 hrs, maintaining the reaction temperature at about 0° C. When the reaction was >95% complete (by high performance liquid chromatography), the reaction mixture was poured into a well-stirred, cold mixture of water (18 L and 3.6 kg ice) and toluene (2.4 L). After about 5 mins, the phases were separated and the aqueous phase was extracted with toluene (1×2.4 L and 1×1 L). The organic fractions were combined and filtered through Celite. The filtrate was concentrated under reduced pressure (about 50 mm Hg) at about 60° C. to yield 245 g (86%) of product.
Quantity
200.4 g
Type
reactant
Reaction Step One
Quantity
574.3 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
338.2 g
Type
reactant
Reaction Step Three
Quantity
2.4 L
Type
solvent
Reaction Step Four
Name
Quantity
18 L
Type
solvent
Reaction Step Four
Quantity
240 g
Type
reactant
Reaction Step Five
Quantity
2.8 L
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+].[NH2:19]OS(O)(=O)=O>C1(C)C=CC=CC=1.O.CN(C)C=O>[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([NH2:19])[CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
200.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
574.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
900 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
338.2 g
Type
reactant
Smiles
NOS(=O)(=O)O
Step Four
Name
Quantity
2.4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
18 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
240 g
Type
reactant
Smiles
ClC1=CNC2=CC=CC=C12
Name
Quantity
2.8 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 12 L round bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at about 0° C
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with toluene (1×2.4 L and 1×1 L)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure (about 50 mm Hg) at about 60° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CN(C2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 245 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.